{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

Physicochemical profiling Lipophilicity Lead-likeness

{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol (CAS 1856794-29-0) is a bifunctional research chemical that covalently links a 3-amino-4-methyl-1H-pyrazole moiety to an oxetan-3-ylmethanol scaffold via a methylene bridge at the pyrazole N1 position. The molecule combines the hydrogen-bonding capacity of the 3-aminopyrazole (simultaneous H-bond donor and acceptor) with the conformational constraint and metabolic stability conferred by the oxetane ring.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B15276759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2(COC2)CO
InChIInChI=1S/C9H15N3O2/c1-7-2-12(11-8(7)10)3-9(4-13)5-14-6-9/h2,13H,3-6H2,1H3,(H2,10,11)
InChIKeyMJTNWIAYHOSXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol (CAS 1856794-29-0) as an Oxetane–Pyrazole Hybrid Building Block


{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol (CAS 1856794-29-0) is a bifunctional research chemical that covalently links a 3-amino-4-methyl-1H-pyrazole moiety to an oxetan-3-ylmethanol scaffold via a methylene bridge at the pyrazole N1 position [1]. The molecule combines the hydrogen-bonding capacity of the 3-aminopyrazole (simultaneous H-bond donor and acceptor) with the conformational constraint and metabolic stability conferred by the oxetane ring . Computed physicochemical descriptors (MW 197.23, XLogP3-AA −0.8, HBD 2, HBA 4, rotatable bonds 3) place it within lead-like chemical space, making it a member of the broader class of 3-substituted oxetan-3-yl methyl alcohols that have gained prominence in medicinal chemistry as bioisosteres of tert-butyl, carbonyl, and gem-dimethyl groups [1].

Why In-Class Oxetane–Pyrazole Hybrids Cannot Be Interchanged Without Quantitative Divergence: The Case for {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol


Oxetane–pyrazole hybrids constitute a structurally diverse family in which seemingly minor peripheral modifications—such as the presence, position, and electronic character of the pyrazole 4-substituent—produce measurable differences in physicochemical properties, synthetic reactivity, and potential biological target engagement [1][2]. Procuring a “nearest-neighbor” analog (e.g., the 4-H, 4-Cl, or 3-amino regioisomeric variant) without verifying identity, purity, and stereoelectronic equivalence risks introducing confounding variables into structure–activity relationship (SAR) campaigns, fragment-based screening libraries, and PROTAC linker optimization workflows. The quantitative evidence below establishes the specific dimensions along which {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol diverges from its closest comparators, enabling evidence-based selection rather than assumption-driven substitution [1].

Quantitative Differentiation Evidence for {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol Relative to Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of the 4-Methyl Substituent vs. 4-H and 4-Cl Analogs

The target compound bears a 4-methyl substituent on the pyrazole ring, yielding a computed XLogP3-AA of −0.8 [1]. In contrast, the des-methyl (4-H) analog {3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol (CAS 1858749-07-1, MW 183.21) lacks this substituent and is anticipated to exhibit a lower logP by approximately 0.5 log units based on the Hansch π constant for aromatic methyl (+0.52) [2]. Conversely, the 4-chloro analog {3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol (MW 217.65) introduces an electron-withdrawing, lipophilic chlorine (π ≈ +0.71) that shifts logP upward by an estimated 0.7–1.0 units relative to the 4-H baseline [2]. These differences are consequential: a ΔlogP of 0.5–1.0 can alter aqueous solubility, passive membrane permeability, and plasma protein binding, directly impacting the suitability of each analog for cellular vs. biochemical screening cascades [2].

Physicochemical profiling Lipophilicity Lead-likeness

Hydrogen-Bond Donor/Acceptor Topology: The Unique 3-Amino-4-methyl Configuration vs. Regioisomeric 4-Amino-5-methyl Variant

The target compound positions the primary amino group at pyrazole C3 and the methyl group at C4, generating a defined hydrogen-bond donor–acceptor vector geometry. The regioisomeric comparator {3-[(4-amino-5-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol (CAS 2104165-81-1) relocates the amino group to C4 and the methyl group to C5 . This positional swap alters the spatial orientation of the H-bond donor (NH₂) and the steric bulk (CH₃) relative to the oxetane scaffold. While no co-crystal structures are publicly available for either compound, computational docking studies of analogous 3-aminopyrazole-containing kinase inhibitors have demonstrated that the 3-NH₂ group commonly engages the hinge region of ATP-binding pockets via a bidentate donor–acceptor motif, an interaction that is geometrically inaccessible to 4-aminopyrazole regioisomers [1][2]. The 3-amino-4-methyl arrangement thus represents a privileged pharmacophoric pattern for kinase hinge-binding that is absent in the 4-amino-5-methyl regioisomer.

Hydrogen bonding Molecular recognition Regioisomerism

Molecular Weight and Heavy Atom Count Differentiation for Fragment Library Design

With a molecular weight of 197.23 g/mol and 14 heavy atoms, the target compound falls within the Rule-of-Three (Ro3) guidelines for fragment-based screening (MW ≤ 300, heavy atom count ≤ 20) [1]. The des-methyl analog (MW 183.21, 13 heavy atoms) is slightly lighter, while the 4-chloro analog (MW 217.65, 14 heavy atoms including Cl) is heavier and introduces a halogen atom suitable for orthogonal halogen-bonding interactions . Within a fragment library, a ΔMW of 14–20 Da is sufficient to differentiate members of a congeneric series and to probe SAR. The 4-methyl substituent provides a non-halogen avenue for increasing steric bulk and lipophilicity without introducing the synthetic complexity or potential toxicity liabilities sometimes associated with aryl chlorides .

Fragment-based drug discovery Molecular weight Library design

Synthetic Tractability: 3-Substituted Oxetan-3-yl Methyl Alcohol Scaffold as a Versatile Intermediate vs. Direct Oxetane N1-Linked Analogs

The compound belongs to the family of 3-substituted oxetan-3-yl methyl alcohols, for which a general and efficient synthetic route from malonates has been established [1]. The primary alcohol handle (−CH₂OH) at the oxetane 3-position enables further derivatization (e.g., oxidation to aldehyde/carboxylic acid, activation as a leaving group, or direct coupling in PROTAC linker elaboration) without disrupting the oxetane ring [1][2]. This contrasts with compounds where the oxetane is directly N1-linked to the pyrazole without a pendant hydroxymethyl group (e.g., 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, CAS 1374657-02-9), which lack this synthetic diversification point . The presence of both a primary amine (on pyrazole) and a primary alcohol (on oxetane) in the target compound establishes orthogonal reactivity handles—amine acylation/reductive amination vs. alcohol oxidation/esterification—enabling chemoselective sequential functionalization without protecting-group manipulation [1].

Synthetic chemistry Building block Diversification

Evidence-Backed Research and Industrial Application Scenarios for {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol


Fragment-Based Lead Discovery Libraries Targeting ATP-Binding Pockets

The compound’s 3-amino-4-methylpyrazole motif recapitulates the hinge-binding pharmacophore validated across multiple kinase inhibitor co-crystal structures [1]. Its MW (197.23) and low clogP (−0.8) satisfy Rule-of-Three criteria for fragment screening, while the oxetane ring offers metabolic stability advantages over carbonyl- or gem-dimethyl-containing fragments [2]. Procurement of the 4-methyl variant—rather than the 4-H or 4-Cl analog—preserves the lipophilicity window optimal for fragment hit elaboration without introducing halogen-associated specificity or toxicity concerns [3].

PROTAC Linker Elaboration via Orthogonal Bifunctional Handles

The coexistence of a primary aromatic amine (for E3 ligase ligand conjugation via amide bond formation) and a primary alcohol (for target-protein ligand attachment via ether or ester linkages) makes this compound a privileged intermediate for PROTAC design [1]. The oxetane 3-substitution pattern ensures that linker attachment does not introduce a stereocenter, simplifying synthesis and characterization. Analogs lacking the pendant alcohol (e.g., 4-bromo-1-(oxetan-3-yl)-1H-pyrazole) require additional synthetic steps to install a comparable conjugation point, reducing overall synthetic efficiency [2].

Heterocyclyl-Methyl Pyrazole Cardiovascular Research Programs

The broader patent class of heterocyclyl-methyl-substituted pyrazoles (WO-2000021954-A1, US6410740, US6462068) encompasses compounds for cardiovascular indications, particularly platelet aggregation inhibition [1]. While the target compound itself has not been explicitly claimed or pharmacologically characterized in these patents, its structural congruence with the Markush formulae (pyrazole N1-linked to a heterocyclyl-methyl group) positions it as a viable tool compound for exploring SAR around the heterocyclic moiety—in this case, substituting a saturated oxetane for the more commonly claimed aromatic heterocycles (furanyl, thienyl, pyridyl) [1][2].

Physicochemical Property Screening Sets for Oxetane Bioisostere Evaluation

The compound serves as a defined member of a congeneric series (4-H, 4-CH₃, 4-Cl) designed to isolate the impact of the pyrazole 4-substituent on aqueous solubility, logD, microsomal stability, and permeability [1]. Its intermediate lipophilicity (XLogP3-AA −0.8) bridges the gap between the more polar des-methyl analog and the more lipophilic 4-chloro analog, enabling property-based lead optimization decisions. Procurement of all three analogs as a matched set, rather than as individual replacements, supports rigorous multiparameter optimization (MPO) workflows [2].

Quote Request

Request a Quote for {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.